
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13BrN2O2·HCl. It is a derivative of piperidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group at the 4-position of the piperidine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 2-pyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Introduction: The brominated pyridine is then reacted with piperidine under basic conditions to introduce the piperidine ring.
Carboxylation: The resulting intermediate is carboxylated at the 4-position of the piperidine ring using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Chemical Biology: Utilized in the study of protein-ligand interactions and enzyme inhibition.
Industrial Applications: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
- 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
- 1-(5-Iodopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride
Uniqueness
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in drug discovery and development.
Eigenschaften
CAS-Nummer |
2803856-89-3 |
|---|---|
Molekularformel |
C11H14BrClN2O2 |
Molekulargewicht |
321.60 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13BrN2O2.ClH/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16;/h1-2,7-8H,3-6H2,(H,15,16);1H |
InChI-Schlüssel |
LWMYKGHRCQUTOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



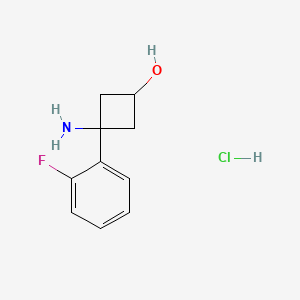
![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)

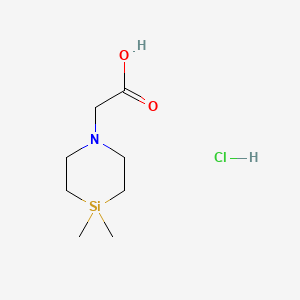
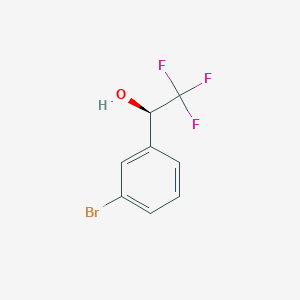
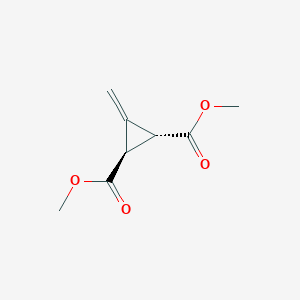

![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
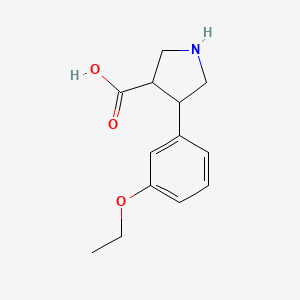

![(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576879.png)

